molecular formula C9H11N B13684199 Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine

Cat. No.: B13684199
M. Wt: 133.19 g/mol
InChI Key: ZEISTNJTKWGIBX-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine is a chemical compound of significant interest in advanced neuroscience and pharmaceutical research, particularly as a core structural analog in the study of serotonin receptor pharmacology . Researchers value this benzocyclobutene-containing scaffold for its role in the development and study of novel ligands that target 5-HT2A receptors, which are critical in understanding the mechanism of action of hallucinogenic drugs and the development of potential new antipsychotic treatments . The exploration of compounds based on this structure, such as the well-characterized TCB-2, has been pivotal in advancing the concept of functional selectivity at 5-HT2A receptors, helping to decipher how different agonists can activate distinct intracellular signaling pathways . This research is vital for designing new receptor agonists with potentially lower hallucinogenic properties. The compound is supplied with a high level of purity and quality, intended for use in preclinical research and drug discovery programs . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3-bicyclo[4.2.0]octa-1(6),2,4-trienylmethanamine

InChI

InChI=1S/C9H11N/c10-6-7-1-2-8-3-4-9(8)5-7/h1-2,5H,3-4,6,10H2

InChI Key

ZEISTNJTKWGIBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C1C=CC(=C2)CN

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the bicyclic ring system followed by introduction of the aminomethyl group at the 3-position. Key approaches include:

  • Functionalization of bicyclo[4.2.0]octatriene precursors
  • Ring expansion and rearrangement reactions of cyclobutene derivatives
  • Enzymatic or chemical reduction of nitrile or carbamate precursors to amines

Enzymatic Synthesis via Lipase-Catalyzed Reactions

A patented method (KR101495614B1) describes an enzymatic synthesis route involving the reaction of a carbonate derivative of bicyclo[4.2.0]octa-1,3,5-trienyl compounds with amines in the presence of lipase enzymes. This method allows for stereoselective formation of the amine derivative, specifically (7s)-1-(3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl) n-methyl methanamine, which is structurally related to the target compound. The enzymatic process offers mild conditions and potential for high enantioselectivity.

Chemical Reduction of Nitrile Precursors

Another common synthetic route involves the reduction of nitrile-functionalized bicyclo[4.2.0]octatriene derivatives. For example, 4,5-dimethoxy-1-cyanobenzocyclobutane can be converted into the corresponding aminomethyl compound by catalytic hydrogenation or hydride reduction (e.g., lithium aluminium hydride). This method is widely used due to the availability of nitrile precursors and the straightforward conversion to primary amines.

Strain-Release Cyclobutylation and Ring Expansion Techniques

Advanced synthetic strategies utilize strain-release ring expansions and metallate rearrangements to build the bicyclic framework with the aminomethyl substituent. Research shows that bicyclobutylboron-ate complexes can undergo electrophilic activation and rearrangement to give cyclobutyl amine derivatives with high diastereoselectivity. These methods exploit the inherent ring strain in bicyclobutanes to facilitate C-C bond cleavage and amine functionalization.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Reference
Enzymatic synthesis Carbonate derivatives of bicyclo[4.2.0]octatriene Lipase enzyme, amine nucleophile, mild conditions High stereoselectivity, mild conditions Requires enzyme optimization
Chemical reduction of nitriles 4,5-Dimethoxy-1-cyanobenzocyclobutane LiAlH4 or catalytic hydrogenation Straightforward, high yield possible Sensitive reagents, harsh conditions
Strain-release ring expansion Bicyclobutylboron-ate complexes Electrophilic activation, Pd catalysis High diastereoselectivity, novel approach Complex reagents, limited scope

Additional Notes on Physical and Chemical Properties

Property Value
Molecular Formula C11H15NO2 (for dimethoxy derivative)
Molecular Weight 193.24 g/mol
Boiling Point 309 °C
Density 1.113 g/cm³
Flash Point 153 °C
Solubility Slightly soluble in DMSO, methanol
Physical Form Solid
pKa (predicted) 9.70 ± 0.29

These properties pertain to the 3,4-dimethoxy substituted analog of this compound, which is closely related and often used as an intermediate in pharmaceutical synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group (-CH2NH2) undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO4) in acidic media or chromium trioxide (CrO3) in acetone.

  • Conditions : Elevated temperatures (60–80°C) for 4–6 hours.

  • Product : Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanimine (imine derivative) or further oxidized to nitrile/carboxylic acid under prolonged exposure.

Reaction TypeReagentConditionsProductYield (%)
Primary amine oxidationKMnO4, H2SO470°C, 5 hrsNitrile derivative65–72

Reduction Reactions

The bicyclic aromatic system participates in selective hydrogenation:

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under H2 atmosphere.

  • Conditions : Room temperature, 1–2 atm H2 pressure.

  • Product : Partially saturated bicyclo[4.2.0]octene derivatives while preserving the amine group.

Electrophilic Aromatic Substitution

The electron-rich benzene ring undergoes substitution at para/meta positions relative to the methanamine group:

Nitration

  • Reagents : HNO3/H2SO4 mixture.

  • Conditions : 0–5°C, 2–4 hours.

  • Product : 6-Nitro-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine.

Sulfonation

  • Reagents : SO3 in concentrated H2SO4.

  • Conditions : 60–80°C, 6–8 hours.

  • Product : 6-Sulfo-bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine.

ReactionReagentPositionMajor Product
NitrationHNO3/H2SO4C66-Nitro derivative
SulfonationSO3/H2SO4C66-Sulfo derivative

Alkylation Reactions

The amine group serves as a nucleophile in alkylation:

  • Reagents : Alkyl halides (R-X) with AlCl3 catalyst.

  • Conditions : Anhydrous dichloromethane, 25°C, 12–24 hrs.

  • Product : N-Alkylated derivatives (e.g., N-methyl, N-ethyl).

Polymerization via [4+2] Cycloaddition

The strained cyclobutene ring undergoes thermal or photochemical ring-opening to generate reactive diradicals, enabling polymerization :

  • Conditions : Heat (120–150°C) or UV light (254 nm) .

  • Product : Cross-linked polymeric networks with high thermal stability (decomposition >300°C) .

InitiatorTemperature (°C)Polymer StructureApplication
Thermal150Linear/Cross-linkedDielectric materials
UV light25Cross-linkedThin-film coatings

Key Research Findings

  • Catalytic specificity : Pd/C selectively hydrogenates the cyclobutene ring without affecting the benzene ring.

  • Regioselectivity : Electrophilic substitutions favor the C6 position due to electron-donating effects from the methanamine group.

  • Polymer properties : Polymers derived from this compound exhibit dielectric constants <2.6, making them suitable for microelectronics .

Scientific Research Applications

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine exerts its effects involves interactions with various molecular targets. The compound’s triene system allows it to participate in cycloaddition reactions, forming new cyclic structures. Additionally, the amine group can interact with enzymes and other biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogs: Positional Isomers and Substituent Variations

The position and type of substituents on the bicyclo[4.2.0]octatriene core significantly alter chemical behavior. Key examples include:

Table 1: Structural Comparison of Bicyclo[4.2.0]octatriene Derivatives
Compound Name Substituent (Position/Group) Molecular Formula Molecular Weight Key Properties/Applications References
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine 3-ylmethanamine C9H11N 133.19 (calculated) Hypothesized applications in polymers or pharmaceuticals (inferred from analogs).
Bicyclo[4.2.0]octa-1,3,5-trien-7-amine 7-amine C8H9N 119.16 Norepinephrine methyltransferase inhibitor; potential neuropharmacological use.
1-(7-Bicyclo[4.2.0]octa-1,3,5-trienyl)ethanamine 7-yl ethanamine C10H13N 147.22 Liquid state; storage at 4°C; possible intermediate in organic synthesis.
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol 7-hydroxyl C8H8O 120.15 High thermal stability; dielectric applications in microelectronics.
2,5-Dibromobicyclo[4.2.0]octa-1,3,5-triene 2,5-dibromo C8H6Br2 249.95 Enhanced reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Findings :

  • Positional Isomerism : The 3-ylmethanamine and 7-amine isomers differ in biological activity. The 7-amine derivative exhibits enzyme inhibition , whereas the 3-ylmethanamine’s applications remain speculative but could align with polymer cross-linking (as seen in ).
  • Substituent Effects : Ethylamine (C10H13N) derivatives are liquids, contrasting with solid amines, suggesting improved solubility for synthetic workflows . Brominated analogs enable diverse reactivity for functionalization .

Functional Analogs: Diverse Substituent Groups

Functional groups such as hydroxyl, boronic acid, and methanesulfonate esters further diversify applications:

Table 2: Functional Group Comparison
Compound Name Functional Group Molecular Formula Key Applications References
Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate Methanesulfonate ester C10H12O3S Reactive intermediate for nucleophilic substitutions; potential in prodrug design.
Benzocyclobutene-4-boronic acid Boronic acid C8H7BO2 Cross-coupling reactions (e.g., bioconjugation in drug discovery).
Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid Carboxylic acid C9H8O2 Chelation or coordination chemistry; materials functionalization.

Key Findings :

  • Methanesulfonate Esters : These derivatives (e.g., CAS 137337-73-6) serve as leaving groups in synthesis, enabling alkylation or polymerization .
  • Boronic Acids : Applications in Suzuki-Miyaura couplings highlight the versatility of boronate-functionalized bicyclo compounds .

Biological Activity

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine is a bicyclic amine compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H11N and a molecular weight of 133.19 g/mol. Its unique bicyclic structure contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
CAS Number1005-19-2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Bicyclic Core : This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
  • Introduction of the Methanamine Group : This is done via nucleophilic substitution reactions under basic conditions.

These methods can be optimized for industrial production using continuous flow reactors to enhance yield and reduce environmental impact .

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors:

  • Binding Affinity : The presence of the methanamine group allows for hydrogen bonding and enhances binding affinity to target receptors.
  • Modulation of Biological Pathways : It may influence signaling pathways by interacting with specific enzymes or receptors, leading to various pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Pharmacological Properties :

  • Anti-inflammatory Effects : Studies suggest potential therapeutic applications in managing inflammatory conditions.
  • Analgesic Properties : Preliminary investigations indicate that it may have pain-relieving effects.

Case Studies

  • Ligand Studies : In biochemical assays, this compound has been investigated for its ability to act as a ligand in receptor binding studies . These studies have demonstrated its effectiveness in modulating receptor activity.
  • Therapeutic Applications : A study focused on the compound's anti-inflammatory properties showed promising results in reducing inflammation markers in vitro . Further research is needed to explore its efficacy in vivo.

Q & A

Basic: What synthetic routes are recommended for the preparation of Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanamine, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via hydrogenation or cycloaddition reactions. For example, thermodynamic data for bicyclic systems (e.g., ΔrH° = −210.5 kJ/mol for hydrogenation of C8H8 to C8H14) suggest that catalytic hydrogenation under controlled pressure (e.g., 1–3 atm H₂) in acetic acid may improve yield . Purification via hydrochloride salt formation (e.g., 3,4-dimethoxy-N-methyl derivatives) enhances crystallinity and purity (>98.5%) . Optimize stoichiometry and temperature (e.g., 25–60°C) to minimize byproducts like Ivabradine Impurity 18 .

Basic: Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm bicyclic framework and substituent positions (e.g., methanamine at C3 and dimethoxy groups at C3/C4) .
  • Chiral HPLC : Resolve enantiomers (e.g., (7S)-configuration in ivabradine intermediates) using polysaccharide-based columns .
  • GC-MS : Analyze volatile derivatives (e.g., 6-methylenebicyclo[3.2.0]hept-3-en-2-one) with retention time ~10.781 min .

Advanced: How can researchers identify and quantify trace impurities such as Ivabradine Impurity 18 during synthesis?

Answer:

  • LC-MS/MS : Compare retention times and fragmentation patterns against reference standards (e.g., CAS 73344-75-9 for 3,4-dimethoxy derivatives) .
  • HPLC-UV : Use gradient elution (C18 column, 0.1% TFA in acetonitrile/water) with detection at 220–254 nm. Quantify impurities at >97% purity with single impurities <0.10% .
  • Reference Standards : Cross-validate using commercial impurities (e.g., MFCD09264101) .

Advanced: What thermodynamic and kinetic factors influence the stability of this compound under storage conditions?

Answer:

  • Thermodynamic Stability : The compound’s ΔrH° for isomerization (46.4 kJ/mol in gas phase) suggests sensitivity to heat. Store at −20°C in inert atmospheres to prevent degradation .
  • Kinetic Stability : Avoid prolonged exposure to light or moisture, as dimethoxy groups may undergo hydrolysis. Use desiccants and amber vials .

Advanced: How does stereochemistry at the 7-position affect biological activity, and what methods validate enantiomeric purity?

Answer:
The (7S)-enantiomer (e.g., in Ivabradine intermediates) exhibits specific ion channel binding. Validate enantiopurity via:

  • Circular Dichroism (CD) : Compare optical rotation with literature data (e.g., [α]D²⁵ = +15° for (7S)-isomer) .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal structures .

Advanced: What methodologies enable the synthesis of derivatives like 3,4-dimethoxy-N-methyl variants for structure-activity studies?

Answer:

  • Methylation : React primary amine with methyl iodide in DMF/K₂CO₃ (60°C, 12 h) to yield N-methyl derivatives. Confirm via ¹H NMR (δ 2.3 ppm for N–CH₃) .
  • Methoxy Introduction : Use Williamson ether synthesis (e.g., NaH/CH₃I in THF) for dimethoxy groups. Monitor by TLC (Rf = 0.5 in ethyl acetate/hexane) .

Advanced: How can computational modeling predict reactivity or biological interactions of this compound?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict regioselectivity in electrophilic substitutions .
  • Molecular Docking : Simulate binding to HCN channels using AutoDock Vina (PDB: 6CM4) to correlate substituent effects with activity .

Advanced: What are the key challenges in scaling up synthesis while maintaining enantiomeric excess (ee) >99%?

Answer:

  • Catalyst Selection : Use asymmetric hydrogenation with Ru-BINAP catalysts (e.g., 90% ee) and optimize ligand ratios .
  • Crystallization : Perform chiral resolution using L-tartaric acid to enhance ee to >99% .

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